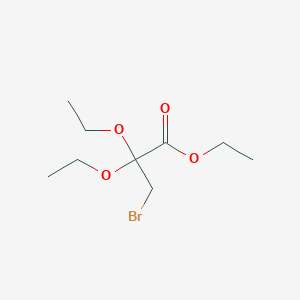

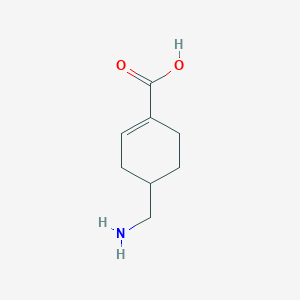

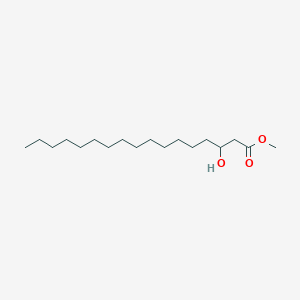

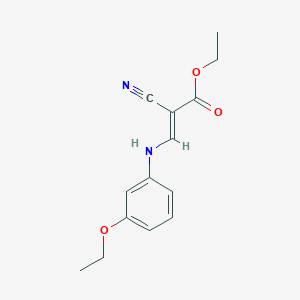

Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds, such as Ethyl cyanoacrylate, involves the condensation of formaldehyde with ethyl cyanoacetate . Another method involves the ethoxy carbonylation of cyanoacetylene . A more specific synthesis process for Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate is not available in the retrieved data.Scientific Research Applications

Organic Synthesis

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate is used in the production of ethyl (E) 2-cyano-3 substituted aryl/alkyl acrylate compounds . These compounds are important in the synthesis of fine chemical products such as pharmaceuticals .

- Methods of Application or Experimental Procedures : Different aryl/alkyl aldehydes react with ethyl cyanoacetate/malanonitrile in the presence of sodium ethoxide (20 mol%) in ethanol at reflux temperature for 1 hour as well as at room temperature (25 °C) for 2–8 hours . This results in the formation of the desired ethyl (E) 2-cyano-3 substituted aryl/alkyl acrylate compounds .

- Results or Outcomes : The reaction yields the corresponding ethyl (E) 2-cyano-3 substituted aryl/alkyl acrylate compounds in fairly good yields .

Polymer Chemistry

- Specific Scientific Field : Polymer Chemistry .

- Summary of the Application : Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate can be used in the synthesis of polymers. It is particularly useful in the production of terpene (meth)acrylate homopolymers .

- Methods of Application or Experimental Procedures : The terpene (meth)acrylate homopolymers are synthesized using RAFT polymerization . The resulting polymers have a wide range of glass transition temperatures (Tg), which can be exploited to create renewably-sourced hard–soft block copolymers .

- Results or Outcomes : The resulting polymers have a wide range of Tg values, from −3 °C for poly(limonene acrylate), up to +168 °C for poly(α-pinene methacrylate) .

Disease Control in Crops

- Specific Scientific Field : Agriculture and Plant Pathology .

- Summary of the Application : Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate has been applied in the prevention and control of crop diseases .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the available sources .

- Results or Outcomes : The application of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate in crops has shown good bactericidal activity and outstanding effect .

properties

IUPAC Name |

ethyl (E)-2-cyano-3-(3-ethoxyanilino)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-3-18-13-7-5-6-12(8-13)16-10-11(9-15)14(17)19-4-2/h5-8,10,16H,3-4H2,1-2H3/b11-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWZWFBTQHDMFZ-ZHACJKMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC=C(C#N)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC(=C1)N/C=C(\C#N)/C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473228 |

Source

|

| Record name | Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate | |

CAS RN |

909513-02-6 |

Source

|

| Record name | Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolo[1,2-a]pyrazine-4-carboxylic acid](/img/structure/B142779.png)